molecular formula C9H24N2Br2 B194491 (6-Aminohexyl)trimethylammonium Bromide Hydrobromide CAS No. 33968-67-1

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide

Cat. No.: B194491
CAS No.: 33968-67-1
M. Wt: 320.11 g/mol
InChI Key: NIELYIRFOUAOEZ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide is pig kidney diamine oxidase . Diamine oxidase is an enzyme that plays a crucial role in the metabolism of histamine, a compound involved in local immune responses and regulating physiological function in the gut.

Mode of Action

This compound acts as a potent inhibitor and substrate for pig kidney diamine oxidase . By inhibiting this enzyme, it can potentially affect the metabolism of histamine, thereby influencing immune responses and gut function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminohexyl)trimethylammonium Bromide Hydrobromide typically involves the reaction of 6-aminohexylamine with trimethylamine in the presence of hydrobromic acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalyst: No specific catalyst is required, but the presence of hydrobromic acid facilitates the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: (6-Aminohexyl)trimethylammonium Bromide Hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous solutions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

(6-Aminohexyl)trimethylammonium Bromide Hydrobromide is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: (6-Aminohexyl)trimethylammonium Bromide Hydrobromide is unique due to its specific combination of functional groups, which confer distinct biochemical properties and applications. Its ability to act as both an inhibitor and substrate for enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

6-aminohexyl(trimethyl)azanium;bromide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N2.2BrH/c1-11(2,3)9-7-5-4-6-8-10;;/h4-10H2,1-3H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIELYIRFOUAOEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCN.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639228
Record name 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33968-67-1
Record name NSC309700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-N,N,N-trimethylhexan-1-aminium bromide--hydrogen bromide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 2
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 3
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 4
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 5
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide
Reactant of Route 6
(6-Aminohexyl)trimethylammonium Bromide Hydrobromide

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